molecular formula C74H132N34O16S B13927712 biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH

biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH

Cat. No.: B13927712
M. Wt: 1786.1 g/mol
InChI Key: CABVDGGNWCCYNJ-NOQLBFJMSA-N
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Description

Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH is a synthetic peptide that has gained attention in various scientific fields due to its unique structure and properties. This compound is composed of a sequence of amino acids, including tyrosine, glycine, arginine, lysine, and glutamine, with a biotinyl group attached to the tyrosine residue. The biotinyl group enhances the peptide’s utility in biochemical assays and molecular biology applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The biotinyl group is introduced by coupling biotin to the N-terminal tyrosine residue. The synthesis process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection and Coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Biotinylation: After the peptide chain is fully assembled, biotin is coupled to the N-terminal tyrosine.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acetic anhydride for acetylation, methyl iodide for methylation.

Major Products Formed

    Oxidation: Dityrosine, oxidized peptide fragments.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Acetylated or methylated peptide derivatives.

Scientific Research Applications

Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in cell-penetrating peptide studies to understand cellular uptake mechanisms.

    Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.

    Industry: Utilized in biochemical assays, such as enzyme-linked immunosorbent assays (ELISA), due to the biotinyl group’s strong affinity for streptavidin.

Mechanism of Action

The mechanism of action of biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH involves its ability to penetrate cell membranes and interact with intracellular targets. The peptide’s arginine-rich sequence facilitates its entry into cells, where it can bind to specific molecular targets and modulate biological pathways. The biotinyl group allows for easy detection and purification in biochemical assays.

Comparison with Similar Compounds

Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH can be compared to other cell-penetrating peptides (CPPs) such as:

    TAT peptide: A well-known CPP derived from the HIV-1 transactivator of transcription protein.

    Penetratin: A CPP derived from the Antennapedia homeodomain.

    Transportan: A chimeric peptide combining sequences from galanin and mastoparan.

Uniqueness

This compound is unique due to its biotinyl group, which enhances its utility in biochemical assays and molecular biology applications. This feature distinguishes it from other CPPs that lack such a functional group.

Conclusion

This compound is a versatile synthetic peptide with significant applications in various scientific fields. Its unique structure, preparation methods, chemical reactivity, and research applications make it a valuable tool for advancing our understanding of peptide chemistry and biology.

Properties

Molecular Formula

C74H132N34O16S

Molecular Weight

1786.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C74H132N34O16S/c75-29-5-3-13-43(99-59(114)42(15-7-31-90-68(78)79)97-56(112)38-96-58(113)51(37-40-23-25-41(109)26-24-40)98-55(111)22-2-1-21-53-57-52(39-125-53)107-74(124)108-57)60(115)100-44(14-4-6-30-76)61(116)101-45(16-8-32-91-69(80)81)62(117)102-47(18-10-34-93-71(84)85)64(119)105-49(27-28-54(77)110)66(121)104-46(17-9-33-92-70(82)83)63(118)103-48(19-11-35-94-72(86)87)65(120)106-50(67(122)123)20-12-36-95-73(88)89/h23-26,42-53,57,109H,1-22,27-39,75-76H2,(H2,77,110)(H,96,113)(H,97,112)(H,98,111)(H,99,114)(H,100,115)(H,101,116)(H,102,117)(H,103,118)(H,104,121)(H,105,119)(H,106,120)(H,122,123)(H4,78,79,90)(H4,80,81,91)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H2,107,108,124)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1

InChI Key

CABVDGGNWCCYNJ-NOQLBFJMSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)N2

Origin of Product

United States

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